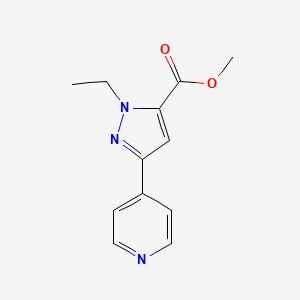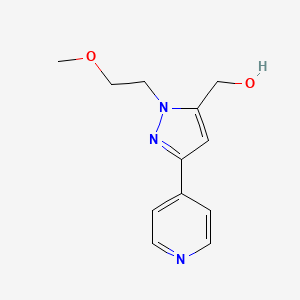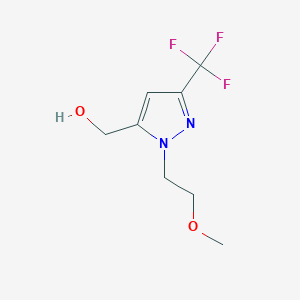![molecular formula C10H13N3O B1480871 (1-(ciclopropilmetil)-1H-imidazo[1,2-b]pirazol-6-il)metanol CAS No. 2098012-08-7](/img/structure/B1480871.png)
(1-(ciclopropilmetil)-1H-imidazo[1,2-b]pirazol-6-il)metanol
Descripción general
Descripción
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonistas del receptor A2B de adenosina
Este compuesto es un nuevo antagonista del receptor A2B de adenosina . Los receptores de adenosina son una clase de receptores acoplados a proteínas G purinérgicos con adenosina como ligando endógeno. Juegan un papel en procesos bioquímicos como la inflamación, la inmunidad y la neurotransmisión. Como antagonista, este compuesto puede bloquear la acción de la adenosina en sus receptores, lo que puede tener diversas implicaciones terapéuticas.
Tratamiento del asma
Se ha encontrado que el compuesto es útil para tratar el asma . El asma es una enfermedad crónica que inflama y estrecha las vías respiratorias de los pulmones. Al actuar como un antagonista del receptor A2B de adenosina, este compuesto puede potencialmente reducir la inflamación y aliviar los síntomas del asma.
Tratamiento de la diarrea
Este compuesto también se puede utilizar en el tratamiento de la diarrea . La diarrea es una condición común que implica la evacuación frecuente de heces sueltas o acuosas. Puede ser causada por varios factores, incluidas infecciones, ciertos medicamentos y enfermedades. El papel de este compuesto en el tratamiento de la diarrea podría estar relacionado con su acción como antagonista del receptor A2B de adenosina.
Trastornos gastrointestinales
El compuesto se puede utilizar en el tratamiento de diversos trastornos gastrointestinales . Estos trastornos pueden afectar cualquier parte del tracto gastrointestinal, incluidos el esófago, el estómago y los intestinos. La acción del compuesto como un antagonista del receptor A2B de adenosina puede ayudar a regular la función gastrointestinal y aliviar los síntomas de estos trastornos.
Trastornos inmunológicos
Este compuesto se puede utilizar en el tratamiento de trastornos inmunológicos . Estas son condiciones que ocurren cuando el sistema inmunológico no funciona correctamente, ya sea atacando las células del propio cuerpo (enfermedades autoinmunes) o al no proteger al cuerpo contra enfermedades (trastornos de inmunodeficiencia). La acción del compuesto como un antagonista del receptor A2B de adenosina puede ayudar a modular la respuesta inmunitaria y potencialmente aliviar los síntomas de estos trastornos.
Trastornos neurológicos
El compuesto también se puede utilizar en el tratamiento de trastornos neurológicos . Estas son enfermedades del cerebro, la médula espinal y los nervios que los conectan. La acción del compuesto como un antagonista del receptor A2B de adenosina puede ayudar a regular la neurosecreción y potencialmente aliviar los síntomas de estos trastornos.
Enfermedades cardiovasculares
Este compuesto se puede utilizar en el tratamiento de enfermedades cardiovasculares . Estas son condiciones que involucran al corazón o los vasos sanguíneos y pueden incluir enfermedades como la enfermedad de la arteria coronaria, la insuficiencia cardíaca y el accidente cerebrovascular. La acción del compuesto como un antagonista del receptor A2B de adenosina puede ayudar a regular el crecimiento celular y la apoptosis, lo que puede ser beneficioso para tratar estas enfermedades.
Hiperproliferación celular y apoptosis
El compuesto se puede utilizar en el tratamiento de condiciones debido a la hiperproliferación celular y la apoptosis . La hiperproliferación se refiere al crecimiento o reproducción excesiva de las células, mientras que la apoptosis se refiere a la muerte celular programada. La acción del compuesto como un antagonista del receptor A2B de adenosina puede ayudar a regular estos procesos, lo que puede ser beneficioso para tratar enfermedades como el cáncer.
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,8,14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGMJDYAHPBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















